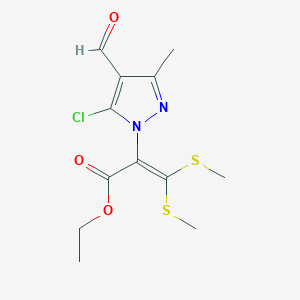![molecular formula C17H24ClN3O6S B305127 ethyl 4-{N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methylglycyl}piperazine-1-carboxylate](/img/structure/B305127.png)
ethyl 4-{N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methylglycyl}piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-{N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methylglycyl}piperazine-1-carboxylate, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to a class of drugs known as Janus kinase inhibitors, which are designed to target and inhibit the activity of Janus kinases, a family of enzymes that play a key role in immune system function.
Mecanismo De Acción
Ethyl 4-{N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methylglycyl}piperazine-1-carboxylate works by inhibiting the activity of Janus kinases, a family of enzymes that play a key role in immune system function. By targeting these enzymes, ethyl 4-{N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methylglycyl}piperazine-1-carboxylate is able to reduce the activity of immune cells that are responsible for causing inflammation and tissue damage in autoimmune diseases like rheumatoid arthritis.
Biochemical and Physiological Effects:
ethyl 4-{N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methylglycyl}piperazine-1-carboxylate has been shown to have a number of biochemical and physiological effects in the body. In addition to its anti-inflammatory properties, it has also been shown to inhibit the growth and proliferation of cancer cells, and to have a neuroprotective effect in models of neurodegenerative disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of ethyl 4-{N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methylglycyl}piperazine-1-carboxylate for lab experiments is its specificity for Janus kinases, which allows researchers to target and manipulate specific pathways in the immune system. However, one limitation of using ethyl 4-{N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methylglycyl}piperazine-1-carboxylate in lab experiments is its potential toxicity, which can limit its use in certain cell types or experimental conditions.
Direcciones Futuras
There are a number of potential future directions for research on ethyl 4-{N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methylglycyl}piperazine-1-carboxylate and other Janus kinase inhibitors. One area of interest is the development of more selective inhibitors that target specific Janus kinase isoforms, which could improve the safety and efficacy of these drugs. Another area of interest is the use of Janus kinase inhibitors in combination with other therapies, such as checkpoint inhibitors, to enhance the immune response against cancer cells. Finally, there is ongoing research into the potential use of Janus kinase inhibitors in the treatment of other autoimmune diseases, such as multiple sclerosis and psoriasis.
Métodos De Síntesis
Ethyl 4-{N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methylglycyl}piperazine-1-carboxylate is synthesized through a multi-step process that involves the reaction of several different chemical compounds. The process begins with the reaction of 3-chloro-4-methoxybenzenesulfonyl chloride with N-methylglycine to form the intermediate N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methylglycine. This intermediate is then reacted with piperazine and ethyl chloroformate to form the final product, ethyl 4-{N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methylglycyl}piperazine-1-carboxylate.
Aplicaciones Científicas De Investigación
Ethyl 4-{N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methylglycyl}piperazine-1-carboxylate has been extensively studied for its potential therapeutic applications in a variety of different medical conditions, including autoimmune diseases, organ transplantation, and cancer. In particular, it has shown promising results in the treatment of rheumatoid arthritis, a chronic autoimmune disorder that affects millions of people worldwide.
Propiedades
Nombre del producto |
ethyl 4-{N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methylglycyl}piperazine-1-carboxylate |
|---|---|
Fórmula molecular |
C17H24ClN3O6S |
Peso molecular |
433.9 g/mol |
Nombre IUPAC |
ethyl 4-[2-[(3-chloro-4-methoxyphenyl)sulfonyl-methylamino]acetyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C17H24ClN3O6S/c1-4-27-17(23)21-9-7-20(8-10-21)16(22)12-19(2)28(24,25)13-5-6-15(26-3)14(18)11-13/h5-6,11H,4,7-10,12H2,1-3H3 |
Clave InChI |
AZMFQNZUKZXLIQ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN(C)S(=O)(=O)C2=CC(=C(C=C2)OC)Cl |
SMILES canónico |
CCOC(=O)N1CCN(CC1)C(=O)CN(C)S(=O)(=O)C2=CC(=C(C=C2)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 2-{[1-(2-chlorobenzyl)-1H-indol-2-yl]methylene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B305044.png)
![ethyl 2-[(1-{2-nitrobenzyl}-1H-indol-2-yl)methylene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B305047.png)
![ethyl 2-[(1-benzyl-1H-indol-2-yl)methylene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B305049.png)
![ethyl 2-[4-(benzyloxy)-3-chloro-5-methoxybenzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B305051.png)
![ethyl 2-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzylidene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B305054.png)
![ethyl 2-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-ethoxybenzylidene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B305055.png)
![ethyl 2-{4-[2-nitro-4-(trifluoromethyl)phenoxy]-3-methoxybenzylidene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B305057.png)
![ethyl 2-[4-({2-nitrobenzyl}oxy)benzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B305058.png)
![Ethyl dichlorobenzyl)oxy]benzaldehyde [2,6-di(1-pyrrolidinyl)-4-pyrimidinyl]hydrazone](/img/structure/B305059.png)
![ethyl 2-{3,5-dibromo-4-[(2-fluorobenzyl)oxy]benzylidene}-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B305060.png)
![ethyl 2-{5-bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B305062.png)
![ethyl 5-(4-chlorophenyl)-2-{3,5-dibromo-4-[(4-fluorobenzyl)oxy]benzylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B305063.png)
![ethyl 5-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-2-(2-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B305066.png)
